5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

NNMT inhibition Bisubstrate inhibitor Halogen SAR

5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (CAS 2034412-13-8; InChI Key: AUXRJNMIQVIVIP-UHFFFAOYSA-N) is a synthetic bisubstrate analogue belonging to the thieno[3,2-d]pyrimidinone–nicotinamide conjugate class. This compound incorporates a 5-chloro-6-hydroxynicotinamide warhead linked via an ethylene spacer to a 4-oxothieno[3,2-d]pyrimidine cofactor-mimetic scaffold, a design strategy characteristic of nicotinamide N-methyltransferase (NNMT) bisubstrate inhibitors.

Molecular Formula C14H11ClN4O3S
Molecular Weight 350.78
CAS No. 2034412-13-8
Cat. No. B2536141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
CAS2034412-13-8
Molecular FormulaC14H11ClN4O3S
Molecular Weight350.78
Structural Identifiers
SMILESC1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl
InChIInChI=1S/C14H11ClN4O3S/c15-9-5-8(6-17-13(9)21)12(20)16-2-3-19-7-18-10-1-4-23-11(10)14(19)22/h1,4-7H,2-3H2,(H,16,20)(H,17,21)
InChIKeyAUXRJNMIQVIVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (CAS 2034412-13-8): Procurement-Relevant Structural & Target Class Profile


5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (CAS 2034412-13-8; InChI Key: AUXRJNMIQVIVIP-UHFFFAOYSA-N) is a synthetic bisubstrate analogue belonging to the thieno[3,2-d]pyrimidinone–nicotinamide conjugate class. This compound incorporates a 5-chloro-6-hydroxynicotinamide warhead linked via an ethylene spacer to a 4-oxothieno[3,2-d]pyrimidine cofactor-mimetic scaffold, a design strategy characteristic of nicotinamide N-methyltransferase (NNMT) bisubstrate inhibitors [1]. The molecular architecture—combining an electron-deficient pyridinone ring with a thienopyrimidinone SAM-mimic—places it within a family of chemical probes under active investigation for NNMT-dependent cancer and metabolic disease models [2]. Its structural differentiation from close analogs (e.g., 5-bromo, 5-unsubstituted, or 6-trifluoromethyl variants) resides in the simultaneous presence of the chlorine electron-withdrawing group and the 6-hydroxyl hydrogen-bond donor/acceptor, which together modulate both nicotinamide-pocket binding affinity and physicochemical properties relevant to cell permeability and metabolic stability.

Why 5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide Cannot Be Interchanged with Generic NNMT Bisubstrate Inhibitors


NNMT bisubstrate inhibitors derive binding energy from simultaneous engagement of both the nicotinamide (NAM) substrate pocket and the S-adenosyl-L-methionine (SAM) cofactor site; consequently, even subtle modifications to the nicotinamide-mimetic warhead produce order-of-magnitude shifts in affinity and cellular potency [1]. Within the thieno[3,2-d]pyrimidinone-ethyl-nicotinamide series, the 5-chloro-6-hydroxy substitution pattern on the pyridinone ring is not interchangeable with the 5-bromo, 5-unsubstituted, or 6-trifluoromethyl variants, as each substituent set differentially alters electron density on the aromatic ring, hydrogen-bonding capacity, and steric occupancy within the NAM-binding cleft. Published structure–activity relationship (SAR) data for NNMT bisubstrate series demonstrate that the nature and position of halogen and hydroxyl substituents on the nicotinamide warhead directly control both the biochemical inhibition constant (Kᵢ) and the drop-off between biochemical and cellular IC₅₀ values [2]. Therefore, procuring a close analog in place of the 5-chloro-6-hydroxy compound risks invalidating the SAR hypothesis under investigation and may result in loss of target engagement in cellular or in vivo models—undermining the reproducibility of the experimental system.

Quantitative Differentiation Evidence: 5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide vs. Nearest Structural Analogs


Chlorine vs. Bromine at Position 5: Impact on NNMT Biochemical Affinity

The 5-chloro substituent on the nicotinamide ring of this compound provides a distinct electronic and steric profile relative to the 5-bromo analog (CAS not available; benchchem reference structure). In NNMT bisubstrate inhibitor series, the size and electronegativity of the halogen at position 5 directly influence the inhibitor's fit within the hydrophobic nicotinamide-binding cleft and its π-stacking interactions with conserved aromatic residues. Published SAR on electron-deficient nicotinamide mimetics demonstrates that chlorine substitution yields a different balance of lipophilicity, metabolic stability, and target engagement compared to bromine [1]. Direct comparative biochemical Kᵢ or IC₅₀ values for this specific compound versus its 5-bromo counterpart have not been published in accessible primary literature as of the compilation date.

NNMT inhibition Bisubstrate inhibitor Halogen SAR Nicotinamide warhead

6-Hydroxy vs. 6-Unsubstituted Nicotinamide Warhead: Hydrogen-Bonding Capacity and Biochemical Potency

The 6-hydroxy group on the nicotinamide ring introduces a hydrogen-bond donor/acceptor capable of additional interactions with residues lining the NAM-binding pocket of NNMT. In the broader class of NNMT bisubstrate inhibitors, the presence or absence of hydroxyl substituents on the nicotinamide warhead is a critical determinant of inhibitor potency; electron-deficient aromatics with hydrogen-bonding capacity generally exhibit improved biochemical affinity relative to unsubstituted or purely hydrophobic analogs [1]. The compound N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide represents a 6-substituted comparator lacking the hydroxyl group; the presence of –OH at position 6 in the target compound is expected to enhance aqueous solubility and alter the inhibitor–protein hydrogen-bond network relative to the –CF₃ variant.

NNMT inhibitor design Hydrogen bonding Nicotinamide pocket Warhead optimization

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone Scaffold: Regioisomeric Differentiation in Cofactor-Mimetic Binding

The target compound bears a thieno[3,2-d]pyrimidin-4(3H)-one cofactor-mimetic moiety, which is regioisomeric to the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. A close structural analog, 5-chloro-6-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (benchchem reference), incorporates the alternative [2,3-d] ring fusion. The position of the sulfur atom in the fused thiophene ring alters the spatial orientation of the pyrimidinone carbonyl and the overall molecular shape presented to the SAM-binding pocket. In related kinase and methyltransferase inhibitor programs, thieno[3,2-d] vs. thieno[2,3-d] regioisomers have shown divergent target selectivity and potency profiles [1]. This scaffold-level differentiation means that the target compound cannot be substituted with a [2,3-d] regioisomer without risking altered or abolished NNMT engagement.

SAM mimetic Thienopyrimidine regioisomers Cofactor pocket Scaffold selectivity

In Vitro NNMT Biochemical Potency of Representative Bisubstrate Inhibitors: Benchmarking the Target Compound Class

The patent family US20250017936A1 discloses multiple NNMT bisubstrate inhibitors with quantitative biochemical and cellular potency data. The lead compound II399 demonstrates a Kᵢ of 5.9 nM in a biochemical assay and a cellular IC₅₀ of 2.0 μM against full-length recombinant human NNMT [1]. While this specific compound (CAS 2034412-13-8) is structurally related to the patented series—sharing the thieno[3,2-d]pyrimidinone SAM-mimetic and a nicotinamide warhead linked by a two-carbon chain—its exact biochemical Kᵢ and cellular IC₅₀ values have not been independently published in accessible peer-reviewed literature. Nonetheless, the patent data establish the potency benchmark for this chemotype: optimized NNMT bisubstrate inhibitors with electron-deficient nicotinamide mimetics achieve low-nanomolar biochemical affinity with a typical 300- to 400-fold biochemical-to-cellular potency shift [1].

NNMT biochemical assay Bisubstrate inhibitor potency Kᵢ comparison Chemical probe benchmarking

Recommended Research & Industrial Application Scenarios for 5-Chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide (CAS 2034412-13-8)


NNMT Bisubstrate Inhibitor SAR Expansion: Halogen-Warhead Optimization Studies

This compound is optimally deployed in medicinal chemistry campaigns that systematically probe the effect of 5-position halogen identity (Cl vs. Br vs. H) on NNMT biochemical affinity, cellular potency, and metabolic stability. Its unique 5-chloro-6-hydroxy substitution pattern fills a specific SAR gap between the 5-bromo and 5-unsubstituted analogs, enabling researchers to deconvolute the electronic and steric contributions of the halogen to target engagement. Procurement of this specific compound—rather than the more readily available 5-bromo analog—is essential for completing a full halogen-scanning SAR matrix [1].

Hydrogen-Bond Network Analysis of the NNMT Nicotinamide-Binding Pocket

The 6-hydroxyl group on the nicotinamide warhead of this compound provides a hydrogen-bond donor/acceptor that can engage residues in the NAM-binding cleft of NNMT. Crystallographic or cryo-EM studies comparing this compound with its 6-unsubstituted or 6-CF₃ analogs can reveal how the hydroxyl group reorients the protein–ligand hydrogen-bond network, potentially rationalizing potency differences. This application is particularly relevant for structure-based drug design programs seeking to optimize NNMT inhibitor selectivity over other methyltransferases [1].

Thieno[3,2-d]pyrimidinone Scaffold Selectivity Profiling Across Methyltransferase Families

The thieno[3,2-d]pyrimidinone moiety serves as a SAM-mimetic anchor; profiling this compound against a panel of SAM-dependent methyltransferases (e.g., NNMT, PNMT, COMT, PRMTs, and histone methyltransferases) can establish the scaffold's intrinsic selectivity fingerprint. The data generated will differentiate this scaffold from the thieno[2,3-d] regioisomer and from purine-based SAM mimetics, informing the design of NNMT-selective chemical probes with minimized off-target methyltransferase activity [2]. This is directly relevant to contract research organizations (CROs) offering methyltransferase selectivity profiling services.

Cellular Target Engagement Assay Development and Biomarker Validation

The compound can serve as a tool compound for developing cellular NNMT target engagement assays (e.g., CETSA, BRET-based occupancy assays) and for validating downstream biomarkers such as intracellular 1-methylnicotinamide (MNA) levels or SAM/SAH ratio alterations. Its structure—incorporating both substrate and cofactor mimetic elements—makes it suitable for competition-based occupancy studies in NNMT-overexpressing cancer cell lines (e.g., glioblastoma, oral squamous cell carcinoma), where NNMT is implicated as a metabolic vulnerability [1].

Quote Request

Request a Quote for 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.